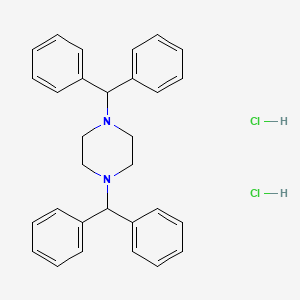

1,4-Dibenzhydrylpiperazine dihydrochloride

Description

Historical Trajectories of Piperazine (B1678402) Derivatives in Chemical Research

The journey of piperazine in the scientific realm began in the late 19th century, with its initial synthesis and characterization. However, its therapeutic potential was not realized until the mid-20th century. The first significant breakthrough came with the discovery of the anthelmintic properties of piperazine and its salts, such as piperazine citrate (B86180) and adipate. These compounds proved to be highly effective in the treatment of parasitic worm infections, particularly ascariasis (roundworm) and enterobiasis (pinworm), revolutionizing the management of these widespread conditions.

The initial success of piperazine as an anthelmintic spurred further investigation into its derivatives, leading to the development of diethylcarbamazine, a crucial drug for the treatment of filariasis. This early period firmly established piperazine as a valuable pharmacophore and laid the groundwork for its exploration in other therapeutic areas. The inherent stability of the piperazine ring, coupled with the reactivity of its two secondary amine groups, provided a flexible platform for chemical modification, allowing researchers to systematically alter its structure to achieve desired pharmacological effects.

The Foundational Role of Piperazine Scaffolds in Modern Medicinal Chemistry

The piperazine scaffold is widely regarded as a "privileged" structure in medicinal chemistry, a testament to its frequent appearance in the molecular architecture of successful drugs across diverse therapeutic categories. This esteemed status is attributable to a combination of favorable attributes that make it an ideal building block for drug design.

The conformational flexibility of the piperazine ring, which typically exists in a chair conformation, allows it to act as a versatile linker between different pharmacophoric groups, orienting them in a spatially favorable manner for optimal interaction with biological targets. Furthermore, the piperazine nucleus is a common feature in drugs targeting the central nervous system (CNS), as it can be modified to cross the blood-brain barrier.

The ubiquity of the piperazine scaffold is evident in the vast number of approved drugs that incorporate this moiety. These include antipsychotics (e.g., olanzapine, aripiprazole), antidepressants (e.g., trazodone, vortioxetine), antihistamines (e.g., cetirizine, cyclizine), anticancer agents (e.g., imatinib), and antiviral drugs (e.g., indinavir). The continued prevalence of piperazine-containing compounds in drug discovery pipelines underscores its enduring importance in the development of new medicines.

Positioning of 1,4-Dibenzhydrylpiperazine (B141080) Dihydrochloride (B599025) within Advanced Heterocyclic Research

Within the broad landscape of piperazine derivatives, 1,4-Dibenzhydrylpiperazine dihydrochloride holds a specific and noteworthy position, primarily in the domain of pharmaceutical analysis and quality control. This compound is recognized as a process-related impurity in the synthesis of the well-known antihistamine and calcium channel blocker, Cinnarizine. pharmaffiliates.comresearchgate.net Cinnarizine itself is a prominent member of the diphenylmethylpiperazine class of drugs. wikipedia.org

The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug safety and efficacy. Regulatory bodies worldwide mandate strict control over the levels of impurities in pharmaceutical products. Consequently, the identification, characterization, and quantification of these impurities are essential aspects of drug development and manufacturing. 1,4-Dibenzhydrylpiperazine, in its dihydrochloride salt form, serves as a reference standard for the analytical methods used to ensure the purity of Cinnarizine. pharmaffiliates.com

Advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are employed to separate and quantify Cinnarizine from its related substances, including 1,4-Dibenzhydrylpiperazine. researchgate.netnih.gov The availability of pure reference standards for these impurities is crucial for the validation of these analytical methods.

Therefore, the significance of this compound in advanced heterocyclic research is not as a therapeutic agent itself, but as a vital tool in ensuring the quality and safety of a widely used pharmaceutical. Its study contributes to the broader understanding of reaction byproducts in the synthesis of complex heterocyclic drugs and the development of robust analytical methodologies for their control.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C30H32Cl2N2 |

|---|---|

Molecular Weight |

491.5 g/mol |

IUPAC Name |

1,4-dibenzhydrylpiperazine;dihydrochloride |

InChI |

InChI=1S/C30H30N2.2ClH/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)31-21-23-32(24-22-31)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28;;/h1-20,29-30H,21-24H2;2*1H |

InChI Key |

ALKLMMFQMTYXJK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 1,4 Dibenzhydrylpiperazine Dihydrochloride

Strategies for the De Novo Synthesis of 1,4-Dibenzhydrylpiperazine (B141080)

The construction of the 1,4-dibenzhydrylpiperazine molecule can be approached by first assembling the core piperazine (B1678402) heterocycle and then introducing the benzhydryl substituents, or by building the ring system with the benzhydryl groups already incorporated into the precursors.

Key Synthetic Routes to the Piperazine Core Structure

The piperazine ring is a ubiquitous structural motif, and numerous methods have been developed for its synthesis. These strategies often involve the cyclization of acyclic precursors containing the requisite nitrogen and carbon atoms.

A primary strategy involves the cyclization of 1,2-diamines or their derivatives. For instance, a palladium-catalyzed cyclization that couples the carbons of a propargyl unit with a diamine component can produce highly substituted piperazines with significant regio- and stereochemical control. organic-chemistry.org Another approach relies on the ring-opening of activated precursors like cyclic sulfamidates, which can then undergo further reactions to form the piperazine scaffold. organic-chemistry.org

More recent methodologies have focused on building the piperazine ring from primary amines through a sequence involving a double Michael addition to nitrosoalkenes, which generates a bis(oximinoalkyl)amine intermediate. This intermediate then undergoes a stereoselective catalytic reductive cyclization to yield the final piperazine product. nih.gov An alternative strategy employs the cleavage of the C–N bonds in 1,4-diazabicyclo[2.2.2]octane (DABCO). This method can be utilized in multicomponent reactions to generate a variety of substituted piperazine derivatives. rsc.org

| Synthetic Strategy | Key Precursors | General Approach | Reference |

|---|---|---|---|

| Palladium-Catalyzed Cyclization | Propargyl units, Diamines | Coupling of precursors with high regio- and stereocontrol. | organic-chemistry.org |

| Reductive Cyclization of Dioximes | Primary amines, Nitrosoalkenes | Sequential double Michael addition followed by catalytic cyclization. | nih.gov |

| DABCO Bond Cleavage | DABCO, Electrophiles, Nucleophiles | Ring-opening of a bicyclic amine to form a monosubstituted or disubstituted piperazine. | rsc.org |

| Cyclization of Diamine Derivatives | 1,2-Diamines, Dicarbonyls/Dihalides | Double condensation or alkylation to form the six-membered ring. | rdd.edu.iq |

Application of Reductive Amination in Benzhydrylpiperazine Synthesis

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds and is considered a key approach in pharmaceutical synthesis. nih.gov The reaction proceeds through the initial formation of an imine or iminium ion from a carbonyl compound (aldehyde or ketone) and an amine, which is then reduced in situ to the corresponding amine. youtube.com This method avoids the issue of over-alkylation that can occur in direct alkylation with alkyl halides. nih.gov

In the context of 1,4-dibenzhydrylpiperazine synthesis, reductive amination can be applied in two conceptual ways:

Stepwise N-functionalization: An existing piperazine ring can be reacted with two equivalents of benzophenone (B1666685). In the presence of a suitable reducing agent, the intermediate di-iminium species is reduced to yield the final 1,4-disubstituted product.

Ring formation: A double reductive amination can be performed between a 1,2-diamine (like ethylenediamine) and two equivalents of a benzhydryl-containing carbonyl compound.

A critical aspect of this process, particularly for one-pot reactions, is the choice of reducing agent. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they selectively reduce the iminium ion intermediate much faster than the starting carbonyl compound. youtube.com This selectivity allows the imine formation and reduction to occur concurrently in the same reaction vessel, simplifying the synthetic procedure. youtube.com

Multi-Component Reaction Approaches for Piperazine Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a highly efficient route to complex molecules like substituted piperazines. organic-chemistry.org These reactions are atom-economical and allow for the rapid generation of molecular diversity, making them valuable in medicinal chemistry and drug discovery. organic-chemistry.org

Isocyanide-based MCRs, such as the Ugi reaction, are particularly well-suited for assembling piperazine scaffolds. organic-chemistry.org For example, a four-component Ugi condensation can be employed using an N-alkylethylenediamine, a carboxylic acid, an aldehyde (such as chloroacetaldehyde), and an isocyanide to construct the piperazine-2-carboxamide (B1304950) core in a single pot. organic-chemistry.org Another strategy involves a one-pot, three-component reaction using N-activated aziridines, anilines, and propargyl carbonates, which proceeds via a ring-opening cyclization to yield highly substituted piperazines with excellent stereoselectivity. acs.org MCRs based on the ring-opening of DABCO have also been developed, including one-pot four-component protocols for synthesizing unsymmetrically substituted piperazines. rsc.org

Chemical Transformations and Functionalization of 1,4-Dibenzhydrylpiperazine

Once the 1,4-dibenzhydrylpiperazine scaffold is synthesized, it can serve as a substrate for further chemical modifications. These transformations can target the remaining reactive sites on the molecule: the nitrogen atoms (if they are not fully substituted) or the aromatic rings of the benzhydryl moieties.

Derivatization Strategies of the Piperazine Nitrogen Atoms

The synthesis of 1,4-dibenzhydrylpiperazine itself is an example of the derivatization of the two nitrogen atoms of the parent piperazine molecule. The primary methods for achieving such N-functionalization fall into several major categories. nih.gov

Nucleophilic Substitution: This is a classical and direct method involving the reaction of piperazine with an electrophile, such as an alkyl halide. The synthesis of 1,4-dibenzhydrylpiperazine can be achieved by the N-alkylation of piperazine with two equivalents of a benzhydryl halide (e.g., benzhydryl chloride or bromide) in the presence of a base to neutralize the resulting hydrohalic acid. google.comijpsr.com

Reductive Amination: As discussed in section 2.1.2, this method involves reacting piperazine with a carbonyl compound (e.g., benzophenone) and a reducing agent. nih.gov

Transition Metal-Catalyzed Cross-Coupling: For the introduction of aryl or heteroaryl groups, methods like the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann-Goldberg reaction (copper-catalyzed) are frequently employed. nih.gov These methods are generally used for N-arylation rather than N-alkylation with sp³-hybridized carbons like those in benzhydryl groups.

Acylation: The nitrogen atoms can be readily acylated by reacting 1-benzhydrylpiperazine (B193184) with various acyl chlorides or anhydrides, forming amide linkages. ijpsr.com

Chemical Modifications of the Benzhydryl Moieties

The four phenyl rings of the two benzhydryl groups offer extensive opportunities for further functionalization, allowing for the fine-tuning of the molecule's properties. While direct modification of the final 1,4-dibenzhydrylpiperazine molecule via electrophilic aromatic substitution is plausible, a more common and controlled strategy involves the synthesis of derivatives using pre-functionalized starting materials.

This approach has been used to create a variety of analogues. For instance, hybrids have been synthesized where the benzhydryl group contains fluorine atoms, such as in N-(2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)4-nitrobenzene sulfonamide. nih.gov This compound is prepared starting from the appropriately substituted benzhydryl piperazine. Similarly, other studies have reported the synthesis of 1,4-disubstituted piperazine derivatives starting from 4,4-disubstituted benzhydryl piperazines, demonstrating the versatility of this approach for creating diverse chemical entities. researchgate.net A recent study described the synthesis of novel benzhydrylpiperazine-oxadiazole hybrids, where various electron-donating and electron-withdrawing groups were substituted onto a terminal phenyl ring, which was then linked to the core scaffold. nih.gov For example, compound 9d from this series, which featured a 4-chloro substitution on the terminal phenyl ring, showed significant biological activity. nih.gov

| Derivative Structure/Class | Modification on Phenyl Ring | Synthetic Approach | Reference |

|---|---|---|---|

| Nitrobenzenesulfonamide Hybrids | Fluorine (e.g., bis(4-fluorophenyl)methyl) | Synthesis begins with the appropriately fluorinated benzhydryl piperazine precursor. | nih.gov |

| Baylis–Hillman Adduct Derivatives | Various 4,4'-disubstitutions | Utilizes pre-synthesized 4,4-disubstituted benzhydryl piperazines as starting materials. | researchgate.net |

| Oxadiazole Hybrids | -Cl, -NO₂, -OCH₃, -OH at various positions | Synthesis involves coupling a substituted phenyl oxadiazole to the benzhydrylpiperazine core. | nih.gov |

Functionalization of the Piperazine Ring System

The functionalization of the piperazine ring is a cornerstone of its synthetic chemistry, allowing for the introduction of a wide array of substituents that modulate its properties. The primary methods for the synthesis of 1,4-disubstituted piperazines, such as 1,4-dibenzhydrylpiperazine, revolve around the nucleophilic nature of the nitrogen atoms.

One of the most direct and widely employed methods for the synthesis of 1,4-dibenzhydrylpiperazine is the N-alkylation of the parent piperazine ring. This typically involves the reaction of piperazine with two equivalents of a benzhydryl halide, such as benzhydryl bromide or chloride. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atoms of the piperazine act as nucleophiles, attacking the electrophilic carbon of the benzhydryl halide and displacing the halide leaving group. Given the steric bulk of the benzhydryl group, reaction conditions often require elevated temperatures and the use of a base to neutralize the hydrohalic acid byproduct, which would otherwise protonate the piperazine nitrogens and render them non-nucleophilic.

Alternative synthetic strategies include reductive amination . This method involves the reaction of piperazine with two equivalents of benzophenone in the presence of a reducing agent. The initial condensation of the amine and ketone forms a Schiff base (iminium ion) intermediate, which is then reduced in situ to form the C-N bond. This approach can sometimes offer milder reaction conditions compared to direct alkylation.

Another approach involves the cyclization of appropriate precursors . For instance, a process for making N-(diphenylmethyl)piperazines involves the reaction of a (substituted)phenyl methylamine (B109427) with an N,N-bis(2-chloroethyl) carbamate. google.com This reaction forms the piperazine ring in situ, with one of the nitrogen atoms already bearing the benzhydryl group. Subsequent functionalization of the second nitrogen atom would be required to yield the 1,4-disubstituted product.

The Mannich reaction represents another viable, though less direct, route for creating structurally similar compounds. For example, the synthesis of 1,4-bis[(1-hydroxy-4-t-butyl-phenyl)methyl]piperazine has been achieved through a Mannich reaction involving a substituted phenol, paraformaldehyde, and piperazine. indexcopernicus.com This demonstrates the utility of condensation reactions in functionalizing the piperazine core, although it would require subsequent modification to arrive at 1,4-dibenzhydrylpiperazine itself.

The choice of synthetic methodology can be influenced by factors such as the availability of starting materials, desired yield, and the tolerance of other functional groups on the reactants. For the specific synthesis of 1,4-dibenzhydrylpiperazine, direct N-alkylation remains a common and straightforward approach.

Elucidation of Reaction Mechanisms in 1,4-Dibenzhydrylpiperazine Synthesis

The synthesis of 1,4-dibenzhydrylpiperazine, most commonly via the N-alkylation of piperazine with a benzhydryl halide, is governed by the principles of nucleophilic substitution reactions. A detailed analysis of the reaction mechanism provides insight into the factors controlling the reaction rate and product formation.

The N-alkylation of piperazine with a benzhydryl halide proceeds in a stepwise manner. The elementary steps can be outlined as follows:

First N-alkylation: A nitrogen atom of the piperazine molecule acts as a nucleophile and attacks the electrophilic carbon of the benzhydryl halide. This results in the formation of a C-N bond and the displacement of the halide ion, yielding 1-benzhydrylpiperazine.

Deprotonation: The resulting mono-substituted piperazinium salt is deprotonated by a base present in the reaction mixture (e.g., an excess of piperazine or an added scavenger base like triethylamine (B128534) or potassium carbonate). This regenerates the nucleophilicity of the second nitrogen atom.

Second N-alkylation: The remaining secondary amine of the 1-benzhydrylpiperazine then acts as a nucleophile and attacks a second molecule of the benzhydryl halide. This forms the 1,4-dibenzhydrylpiperazine product.

Final Deprotonation/Salt Formation: The resulting di-substituted piperazinium salt is deprotonated. If the reaction is worked up under acidic conditions, the final product is isolated as the dihydrochloride (B599025) salt.

The key reaction intermediate in this process is the mono-substituted 1-benzhydrylpiperazine . The relative rates of the first and second alkylation steps can be influenced by steric and electronic factors. The introduction of the first bulky benzhydryl group may sterically hinder the approach of the second benzhydryl halide to the remaining nitrogen atom, potentially slowing down the second alkylation step.

The transition state in the N-alkylation of piperazine with a benzhydryl halide will resemble that of a typical nucleophilic substitution reaction. For an S(_N)2-type mechanism, the transition state would involve a pentacoordinate carbon atom, with the nitrogen atom of the piperazine forming a partial bond and the halide leaving group having a partial bond that is breaking. The geometry of this transition state is crucial in determining the reaction rate.

Due to the significant steric bulk of the two phenyl groups on the benzhydryl electrophile, the transition state is expected to be sterically crowded. This steric hindrance will raise the energy of the transition state, thereby decreasing the reaction rate compared to the alkylation with less bulky electrophiles. youtube.com Computational studies on analogous S(_N)2 reactions have shown that steric effects play a dominant role in determining the activation energy. nih.gov

For a potential S(_N)1-type mechanism, the rate-determining step would be the formation of a benzhydryl carbocation. This carbocation would be stabilized by resonance with the two adjacent phenyl rings. The subsequent attack by the piperazine nitrogen would be a rapid step. The characterization of the transition state in this case would involve the stretching of the carbon-halogen bond leading to the formation of the carbocationic intermediate.

The nucleophilic substitution reaction for the N-alkylation of piperazine with a benzhydryl halide can potentially proceed through either an S(_N)1 or S(_N)2 pathway, or a pathway with characteristics of both.

S(_N)2 Pathway: This pathway involves a bimolecular nucleophilic substitution where the piperazine nitrogen attacks the electrophilic carbon of the benzhydryl halide in a single, concerted step, leading to the displacement of the halide. S(_N)2 reactions are sensitive to steric hindrance at the electrophilic center. numberanalytics.com The presence of the two bulky phenyl groups on the benzhydryl halide would significantly hinder the backside attack required for a classic S(_N)2 mechanism. youtube.com

S(_N)1 Pathway: This pathway involves a two-step mechanism where the benzhydryl halide first dissociates to form a relatively stable benzhydryl carbocation intermediate. This carbocation is stabilized by resonance delocalization of the positive charge over the two phenyl rings. The piperazine nitrogen then acts as a nucleophile and attacks the planar carbocation. Secondary alkyl halides, like benzhydryl halides, can undergo S(_N)1 reactions, especially with weak nucleophiles and in polar protic solvents.

Given the secondary nature of the electrophilic carbon and its ability to form a resonance-stabilized carbocation, an S(_N)1-like mechanism is highly probable . The significant steric hindrance of the benzhydryl group disfavors the concerted backside attack of the S(_N)2 pathway. However, a pure S(_N)1 mechanism may not be the sole pathway, and the reaction could proceed through a spectrum of mechanisms with characteristics of both S(_N)1 and S(_N)2, often referred to as a "borderline" mechanism. The choice of solvent can also influence the operative mechanism, with polar protic solvents favoring the S(_N)1 pathway by stabilizing the carbocation intermediate. numberanalytics.com

| Reaction Pathway | Key Features | Likelihood in Benzhydrylation of Piperazine |

| S(_N)2 | Concerted, one-step mechanism. Sensitive to steric hindrance. | Less likely due to the significant steric bulk of the benzhydryl group. |

| S(_N)1 | Stepwise mechanism via a carbocation intermediate. Favored by stable carbocations. | More likely due to the resonance stabilization of the benzhydryl carbocation. |

| Borderline | A mechanistic continuum between S(_N)1 and S(_N)2. | A strong possibility, with the actual mechanism being influenced by specific reaction conditions. |

If a chiral, non-racemic benzhydryl halide is used as the starting material, the stereochemical outcome of the N-alkylation reaction will depend on the operative mechanism.

S(_N)2 Mechanism: An S(_N)2 reaction proceeds with inversion of configuration at the electrophilic carbon center. This is because the nucleophile attacks from the side opposite to the leaving group (backside attack). Therefore, if the synthesis of 1,4-dibenzhydrylpiperazine were to proceed via a pure S(_N)2 pathway, the stereochemistry of the benzhydryl group would be inverted relative to the starting material.

S(_N)1 Mechanism: An S(_N)1 reaction proceeds through a planar carbocation intermediate. The nucleophile (piperazine) can attack this planar intermediate from either face with equal probability. This leads to racemization, meaning that if a single enantiomer of the benzhydryl halide were used, the product would be a mixture of both enantiomers at that stereocenter.

Given the high likelihood of an S(_N)1 or borderline mechanism for the N-alkylation with a benzhydryl halide, it is expected that the reaction would lead to significant racemization if a chiral benzhydryl halide were employed. This is a crucial consideration in the synthesis of chiral piperazine derivatives where stereochemical purity is essential. If a specific stereoisomer of 1,4-dibenzhydrylpiperazine is desired, alternative synthetic strategies, such as the use of chiral auxiliaries or enantioselective catalysis, would need to be employed.

Advanced Structural Elucidation and Conformational Analysis of 1,4 Dibenzhydrylpiperazine Dihydrochloride

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 1,4-Dibenzhydrylpiperazine (B141080) dihydrochloride (B599025). Through ¹H (proton) and ¹³C (carbon-13) NMR, the chemical environment of each hydrogen and carbon atom can be mapped, confirming the presence of the benzhydryl and piperazine (B1678402) moieties.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the piperazine ring, the methine proton of the benzhydryl group, and the aromatic protons of the phenyl rings. Due to the symmetrical nature of the molecule, the piperazine protons would likely appear as a singlet or a set of multiplets, depending on the conformational dynamics of the ring in solution. The methine proton (-CH) would present a characteristic signal, and its integration would correspond to two protons. The aromatic region would show a complex pattern of signals corresponding to the twenty aromatic protons.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. Key resonances would include those for the piperazine methylene (B1212753) carbons, the methine carbon of the benzhydryl group, and the various aromatic carbons. The number of distinct signals in both ¹H and ¹³C NMR spectra would confirm the molecule's symmetry.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for 1,4-Dibenzhydrylpiperazine Dihydrochloride (based on analogous structures)

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Piperazine -CH₂- | 2.5 - 3.5 | 45 - 55 |

| Benzhydryl -CH- | 4.0 - 5.0 | 70 - 80 |

| Aromatic -CH= | 7.0 - 7.5 | 125 - 145 |

Note: These are estimated chemical shift ranges. Actual values may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its molecular formula.

For the free base, 1,4-Dibenzhydrylpiperazine (C₃₀H₃₀N₂), the expected exact mass would be calculated and compared to the experimentally determined value. A close match between the theoretical and observed mass provides strong evidence for the correct molecular formula. In the case of the dihydrochloride salt, the analysis might show the protonated molecule of the free base, [M+H]⁺, depending on the ionization technique used.

Interactive Data Table: HRMS Data for 1,4-Dibenzhydrylpiperazine (Free Base)

| Parameter | Value |

| Molecular Formula | C₃₀H₃₀N₂ |

| Theoretical Exact Mass | 418.2409 g/mol |

| Expected [M+H]⁺ ion | 419.2487 m/z |

Solid-State Structural Investigations

While spectroscopic methods provide structural information in solution, solid-state techniques like X-ray crystallography offer a definitive view of the molecule's three-dimensional structure in the crystalline state.

X-ray Crystallography for Absolute Configuration Determination and Molecular Geometry

Single-crystal X-ray crystallography provides an atomic-resolution, three-dimensional model of a molecule. For this compound, this technique would definitively confirm the connectivity of atoms and reveal the precise bond lengths, bond angles, and torsion angles. A key aspect would be the determination of the piperazine ring's conformation, which is typically a chair form in similar structures to minimize steric strain. The orientation of the bulky benzhydryl substituents (axial vs. equatorial) would also be unequivocally established.

Computational Chemistry Approaches to Structure and Conformation

Computational chemistry provides valuable insights into the structure, stability, and dynamics of molecules, complementing experimental data. For this compound, molecular modeling techniques can be used to explore its conformational landscape.

Due to the flexibility of the piperazine ring and the rotational freedom of the benzhydryl groups, the molecule can exist in several conformations. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different conformers (e.g., chair, boat, twist-boat) of the piperazine ring and to determine the most stable arrangement of the benzhydryl substituents. Such studies on related 1,4-disubstituted piperazines have generally shown a preference for a chair conformation with bulky substituents in the equatorial positions to minimize steric hindrance.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful tool to explore the conformational space of flexible molecules like this compound over time. By simulating the atomic motions based on a force field, MD provides a detailed picture of the accessible conformations and their relative stabilities.

For this compound, MD simulations would typically be performed in a solvated environment to mimic realistic conditions. The primary focus of such simulations is to characterize the flexibility of the central piperazine ring and the rotational freedom of the two bulky benzhydryl substituents. The piperazine ring can adopt several conformations, primarily the chair, boat, and twist-boat forms. Due to the large steric hindrance from the two benzhydryl groups, the interconversion between these forms is a key dynamic feature.

The simulations would track the evolution of key dihedral angles within the piperazine ring and the torsion angles of the C-N bonds connecting the benzhydryl groups. This allows for the construction of a conformational landscape, often visualized as a free energy surface, which maps the potential energy of the molecule as a function of these critical geometric parameters. The landscape reveals the lowest energy (most stable) conformations and the energy barriers that separate them. It is anticipated that due to steric repulsion between the two large benzhydryl groups, the chair conformation of the piperazine ring with both substituents in equatorial positions would be the most populated state.

Table 1: Illustrative Output from a Molecular Dynamics Simulation of this compound

| Conformation | Piperazine Ring Geometry | Benzhydryl Group Orientation | Relative Population (%) | Potential Energy (kcal/mol) |

|---|---|---|---|---|

| 1 | Chair | di-equatorial | ~85% | 0.0 |

| 2 | Twist-Boat | - | ~10% | +2.5 |

| 3 | Chair | axial-equatorial | ~5% | +4.0 |

| 4 | Boat | - | <1% | +6.0 |

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and energetics of molecules with high accuracy. scilit.com For this compound, DFT calculations are employed to obtain precise geometries of the various conformational isomers and to calculate their relative energies, complementing the findings from MD simulations.

DFT optimizations would typically start from the various conformations identified through MD simulations (e.g., chair, boat, twist-boat). These calculations provide optimized bond lengths, bond angles, and dihedral angles for each conformer in the gas phase or with implicit solvation models. The primary output of these calculations is the electronic energy of each optimized structure. The relative energies of the conformers can then be determined, offering a static, time-independent confirmation of the stability hierarchy observed in dynamic simulations.

Table 2: Representative DFT-Calculated Relative Energies of this compound Conformers

| Conformer | Method/Basis Set | Relative Energy (ΔE, kcal/mol) | Key Dihedral Angle (N-C-C-N) |

|---|---|---|---|

| di-equatorial Chair | B3LYP/6-31G(d) | 0.00 | 58.5° |

| Twist-Boat | B3LYP/6-31G(d) | 2.85 | -35.2°, 40.1° |

| axial-equatorial Chair | B3LYP/6-31G(d) | 4.52 | 55.3° |

| Boat | B3LYP/6-31G(d) | 6.15 | 0.0°, 0.0° |

Analysis of Conformational Isomers and Interconversion Barriers

The combination of MD simulations and DFT calculations allows for a thorough analysis of the conformational isomers and the energy barriers for their interconversion. The piperazine ring can undergo ring inversion, which for a di-substituted piperazine like this one, would involve passing through higher-energy transition states.

The primary conformational process is the chair-to-chair interconversion of the piperazine ring. For the dominant di-equatorial chair conformer, this process would lead to a di-axial chair conformer, which is expected to be highly energetically unfavorable due to severe steric clashes between the bulky benzhydryl groups. The transition state for this inversion would likely involve a half-chair or twist-boat-like geometry.

DFT methods can be used to locate these transition state structures and calculate their energies. The difference in energy between a stable conformer and a transition state defines the activation energy or the interconversion barrier. These barriers determine the rate at which the molecule can switch between different conformations at a given temperature. For this compound, the barrier for the di-equatorial to di-axial inversion is expected to be significantly high, effectively locking the molecule in the di-equatorial conformation under normal conditions.

Principal Component Analysis (PCA) for Conformational Diversity

Principal Component Analysis (PCA) is a statistical technique used to reduce the dimensionality of a complex dataset, such as the trajectory from an MD simulation. sobereva.commdpi.com By analyzing the covariance matrix of atomic positions, PCA identifies the principal modes of motion, which are the collective, correlated movements of atoms that describe the largest fluctuations in the molecule's structure. researchgate.netnih.gov

Applying PCA to the MD trajectory of this compound can distill the complex dynamics into a few essential motions. The first few principal components (PCs) typically capture the majority of the conformational variance. For this molecule, the first principal component (PC1) would likely describe the large-amplitude, concerted motion of the two benzhydryl groups, potentially a symmetric "flapping" or anti-correlated rotation. The second principal component (PC2) might capture the puckering motion of the piperazine ring itself, such as the transition between chair and twist-boat forms.

By plotting the simulation trajectory onto the first two or three principal components, a low-dimensional representation of the conformational landscape can be created. This allows for easy visualization of the dominant conformational states and the transitions between them.

Table 3: Hypothetical Principal Component Analysis Results for Conformational Motions

| Principal Component | Eigenvalue (% of Total Variance) | Description of Motion |

|---|---|---|

| PC1 | 45% | Anti-correlated rotation of the two benzhydryl groups around the C-N bonds. |

| PC2 | 25% | Piperazine ring puckering (chair to twist-boat fluctuations). |

| PC3 | 15% | Correlated "flapping" motion of the phenyl rings within the benzhydryl groups. |

Advanced Analytical Methodologies for Research Applications of 1,4 Dibenzhydrylpiperazine Dihydrochloride

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation of complex mixtures. For 1,4-Dibenzhydrylpiperazine (B141080) dihydrochloride (B599025), various chromatographic techniques are utilized to achieve high-resolution separation and accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile compounds like 1,4-Dibenzhydrylpiperazine dihydrochloride. The development of a robust HPLC method is critical for the routine analysis and quality control of this compound. As this compound is a known impurity of the antihistamine drug Cinnarizine (Cinnarizine Impurity E), several HPLC methods have been developed for the simultaneous quantification of Cinnarizine and its related impurities. tandfonline.comresearchgate.net

A common approach involves reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. A typical RP-HPLC method for the analysis of Cinnarizine and its impurities, including this compound, utilizes a C18 column. tandfonline.comresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol. tandfonline.comnih.gov Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve optimal separation of all compounds within a reasonable timeframe. tandfonline.comnih.gov

Detection is commonly performed using a UV detector, with the wavelength set to a value where the analyte exhibits strong absorbance, such as 230 nm. tandfonline.com The validation of these HPLC methods is conducted according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is specific, accurate, precise, linear, and robust. tandfonline.comresearchgate.net

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound (as a Cinnarizine Impurity)

| Parameter | Condition |

| Column | Ascentis Express C18 (150mm x 4.6mm, 2.7µm) tandfonline.com |

| Mobile Phase A | 10mM Ammonium Acetate with 0.05% Acetic Acid in Water tandfonline.com |

| Mobile Phase B | Acetonitrile with 0.05% Acetic Acid tandfonline.com |

| Elution | Gradient tandfonline.com |

| Flow Rate | 1.0 mL/min tandfonline.com |

| Column Temperature | 40°C tandfonline.com |

| Detection | UV at 230 nm tandfonline.com |

| Injection Volume | 10 µL tandfonline.com |

This table presents a representative set of HPLC conditions based on published methods for the analysis of Cinnarizine and its impurities.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has a high molecular weight and low volatility, GC analysis can be employed following derivatization to convert it into a more volatile form. However, direct GC analysis of piperazine (B1678402) and its derivatives is also possible.

For the analysis of piperazine and related compounds, a capillary column with a suitable stationary phase is used. A common choice is a non-polar or medium-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase. The carrier gas is typically an inert gas like helium or nitrogen.

A flame ionization detector (FID) is often used for the detection of organic compounds, providing good sensitivity. For more definitive identification, a mass spectrometer (MS) can be coupled with the GC system (GC-MS), which provides structural information based on the mass-to-charge ratio of the fragmented ions. unodc.org The development of a GC method would involve optimizing parameters such as the temperature program of the oven, the injector temperature, and the carrier gas flow rate to achieve good separation and peak shape.

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both normal-phase and reversed-phase HPLC, particularly for chiral separations and the analysis of complex mixtures. nih.govnih.govchromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with the addition of a small amount of an organic modifier like methanol. youtube.com

The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiencies compared to HPLC. youtube.com For a compound like this compound, SFC could offer advantages in terms of reduced analysis time and solvent consumption.

SFC is particularly well-suited for chiral separations, which are crucial in the pharmaceutical industry as different enantiomers of a drug can have different pharmacological activities. nih.govnih.gov Chiral stationary phases (CSPs) are used to separate the enantiomers. Polysaccharide-based CSPs are commonly employed in SFC for chiral separations. afmps.be The development of an SFC method would involve screening different chiral columns and optimizing the mobile phase composition (type and percentage of modifier), back pressure, and temperature to achieve the desired separation. afmps.be

Preparative Chromatography for Isolation and Purification

Preparative chromatography is used to isolate and purify larger quantities of a specific compound from a mixture. This is essential for obtaining pure reference standards for analytical work or for isolating sufficient material for further research. The principles of preparative chromatography are the same as analytical chromatography, but it is performed on a larger scale with larger columns and higher flow rates.

For the isolation and purification of this compound, preparative HPLC would be a suitable technique. The method developed at the analytical scale can be scaled up to a preparative scale. This involves using a column with a larger internal diameter and packed with a larger particle size stationary phase to accommodate higher sample loads. The flow rate is increased proportionally to the cross-sectional area of the column to maintain the same linear velocity of the mobile phase.

The goal of preparative chromatography is to maximize throughput while maintaining the required purity of the collected fractions. This often involves optimizing the sample loading to avoid overloading the column, which can lead to poor separation. Fraction collection is typically triggered by a detector signal, and the collected fractions are then analyzed to confirm their purity.

Hyphenated Analytical Systems for Comprehensive Characterization

Hyphenated analytical systems combine two or more analytical techniques to provide more comprehensive information than either technique alone. For the detailed characterization of this compound, hyphenated systems are indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the highly sensitive and selective detection provided by mass spectrometry. mdpi.com LC-MS is widely used in pharmaceutical analysis for the identification and quantification of compounds, impurities, and degradation products. nih.govresearchgate.netresearchgate.net

In an LC-MS system, the eluent from the HPLC column is introduced into the ion source of the mass spectrometer, where the analyte molecules are ionized. Common ionization techniques for pharmaceutical analysis include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). researchgate.net The resulting ions are then separated in the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

LC-MS can provide valuable information for the characterization of this compound. The retention time from the LC separation provides one level of identification, while the mass spectrum provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), information about its structure. nih.gov This is particularly useful for confirming the identity of the compound and for identifying unknown impurities.

For quantitative analysis, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is often used, which offers high sensitivity and selectivity. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and versatile analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, also known as Cinnarizine Impurity E, GC-MS offers a robust method for its characterization, particularly in research applications involving synthesis control and impurity profiling.

The successful analysis of 1,4-Dibenzhydrylpiperazine by GC-MS is contingent on the volatility of the analyte. While the dihydrochloride salt itself is non-volatile, the free base, 1,4-Dibenzhydrylpiperazine, can be analyzed after a suitable sample preparation step, such as liquid-liquid extraction into an organic solvent following basification. The chromatographic separation is typically achieved on a non-polar or medium-polarity capillary column, such as one coated with a phenyl-methylpolysiloxane stationary phase. The temperature programming of the GC oven is optimized to ensure adequate separation from other components in the sample matrix and to achieve good peak shape for the analyte.

Upon elution from the GC column, the analyte enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are then separated by the mass analyzer, generating a mass spectrum that serves as a molecular fingerprint. The fragmentation pattern of 1,4-Dibenzhydrylpiperazine is dominated by the cleavage of the C-N bonds of the piperazine ring and the benzylic C-N bonds. A key fragment ion observed is the tropylium ion (m/z 91), which is characteristic of many benzyl-substituted compounds. Another significant fragmentation pathway involves the formation of the diphenylmethyl cation (benzhydryl cation) at m/z 167. The piperazine ring itself can also undergo fragmentation, leading to a series of smaller ions.

The mass spectrum of 1,4-Dibenzhydrylpiperazine would be expected to show a molecular ion peak (M+) corresponding to the mass of the free base (C30H30N2, molecular weight 418.57 g/mol ). The relative abundance of the molecular ion may vary depending on the ionization energy. A proposed fragmentation pattern is outlined in the table below.

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 418 | [C30H30N2]+• | Molecular Ion |

| 251 | [C17H19N2]+ | Loss of a benzhydryl radical |

| 167 | [C13H11]+ | Diphenylmethyl (benzhydryl) cation |

| 91 | [C7H7]+ | Tropylium ion |

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

The hyphenation of high-performance liquid chromatography (HPLC) with nuclear magnetic resonance (NMR) spectroscopy provides a powerful tool for the unambiguous structure elucidation of compounds in complex mixtures without the need for prior isolation. For a compound like this compound, LC-NMR can be invaluable in research settings for confirming its identity, for example, as an impurity in a drug substance like Cinnarizine.

In an LC-NMR experiment, the sample is first subjected to chromatographic separation on an HPLC system. A reversed-phase column, such as a C18, is typically employed for the separation of piperazine derivatives. The mobile phase composition, usually a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve good separation of the target analyte from other components.

After separation, the eluent containing the analyte of interest is directed to the NMR spectrometer. The use of deuterated solvents in the mobile phase is often necessary to avoid strong solvent signals in the 1H NMR spectrum, although modern solvent suppression techniques can mitigate this issue. The NMR probe is a specially designed flow cell that allows for the continuous monitoring of the HPLC eluent.

For 1,4-Dibenzhydrylpiperazine, the 1H NMR spectrum would provide key structural information. The protons of the two benzhydryl groups would give rise to signals in the aromatic region (typically δ 7.0-7.5 ppm). The methine proton of the benzhydryl group would likely appear as a singlet or a multiplet further downfield. The protons of the piperazine ring would be observed in the aliphatic region, and their chemical shifts and coupling patterns would provide information about the conformation of the piperazine ring. The integration of the signals would correspond to the number of protons in each chemical environment.

The 13C NMR spectrum would complement the 1H NMR data, showing distinct signals for the different carbon atoms in the molecule. The aromatic carbons would resonate in the δ 120-150 ppm range, while the aliphatic carbons of the piperazine ring and the methine carbon of the benzhydryl group would appear at higher field.

A summary of the expected NMR data for 1,4-Dibenzhydrylpiperazine is presented in the table below.

| Nucleus | Expected Chemical Shift Range (ppm) | Assignment |

|---|---|---|

| 1H | 7.0 - 7.5 | Aromatic protons of the phenyl rings |

| 1H | ~4.5 - 5.0 | Methine proton (-CH-) of the benzhydryl group |

| 1H | ~2.5 - 3.5 | Piperazine ring protons (-CH2-) |

| 13C | 120 - 150 | Aromatic carbons |

| 13C | ~70 - 80 | Methine carbon (-CH-) of the benzhydryl group |

| 13C | ~50 - 60 | Piperazine ring carbons (-CH2-) |

Quantitative Analysis in Research Matrices

The accurate quantification of this compound is crucial in various research contexts, particularly in pharmaceutical analysis where it is monitored as a process-related impurity in the synthesis of Cinnarizine. amazonaws.com High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most commonly employed techniques for this purpose due to their high resolution, sensitivity, and reproducibility. nih.govnih.gov

A typical quantitative method involves a reversed-phase HPLC system with UV detection. The separation is usually achieved on a C18 or C8 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent such as acetonitrile or methanol. The detection wavelength is selected based on the UV absorbance maximum of the analyte, which is typically around 230-254 nm. nih.govscispace.com

Method validation is a critical aspect of quantitative analysis and is performed according to the guidelines of the International Council for Harmonisation (ICH). nih.govnih.gov Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

A study by Mullangi et al. (2023) describes a validated RP-HPLC method for the simultaneous quantification of Cinnarizine and its five specified impurities, including Impurity E (1,4-Dibenzhydrylpiperazine). rsc.org The method demonstrated good linearity with a correlation coefficient (r) of ≥0.999 for all analytes. The LOD and LOQ were reported to be 0.1125 µg/mL and 0.1875 µg/mL, respectively, highlighting the sensitivity of the method. rsc.org Another study by Tawakkol et al. developed and validated HPLC and TLC methods for the simultaneous determination of Dimenhydrinate, Cinnarizine, and a Cinnarizine impurity. researchgate.net

The following table summarizes typical validation parameters for the quantitative analysis of 1,4-Dibenzhydrylpiperazine (as Cinnarizine Impurity E) by HPLC.

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Linearity (µg/mL) | 0.1875 - 2.8125 | nih.govrsc.org |

| Correlation Coefficient (r) | ≥ 0.999 | nih.govrsc.org |

| LOD (µg/mL) | 0.1125 | nih.govrsc.org |

| LOQ (µg/mL) | 0.1875 | nih.govrsc.org |

| Accuracy (% Recovery) | 90 - 110% | rsc.org |

| Precision (% RSD) | < 2% | rsc.org |

These validated analytical methods are essential for ensuring the quality and consistency of research involving this compound and for controlling its levels in pharmaceutical preparations.

Structure Activity Relationship Sar and Molecular Design of 1,4 Dibenzhydrylpiperazine Analogs

Pharmacophore Modeling and Hypothesis Generation

Pharmacophore modeling serves as a cornerstone in the rational design of 1,4-dibenzhydrylpiperazine (B141080) analogs by identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. dovepress.com This process can be approached from two main perspectives: using the structure of known active ligands or using the structure of the biological target.

Ligand-Based Pharmacophore Model Development

In scenarios where the three-dimensional structure of the biological target is unknown, ligand-based pharmacophore modeling becomes an invaluable tool. dovepress.commdpi.comnih.gov This approach derives a pharmacophore model from a set of known active molecules that bind to the same target. The fundamental assumption is that these molecules share common chemical features arranged in a similar spatial orientation, which is responsible for their activity. nih.gov

The process involves several key stages:

Training Set Selection : A diverse set of active compounds, such as various 1,4-dibenzhydrylpiperazine derivatives with a range of biological potencies, is selected. nih.govnih.gov

Conformational Analysis : The possible 3D conformations of each molecule in the training set are generated.

Feature Identification : Common chemical features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, are identified across the set of active molecules. nih.gov

Model Generation : The identified features are aligned to generate one or more pharmacophore hypotheses. A 3D-QSAR (Quantitative Structure-Activity Relationship) pharmacophore model correlates these 3D features with the biological activity of the compounds. nih.gov

These models provide a virtual representation of the key interaction points required for a molecule to bind effectively to its target.

Structure-Based Pharmacophore Model Generation

When the 3D structure of the target protein-ligand complex is available, a structure-based pharmacophore model can be developed. mdpi.comnih.gov This method offers higher accuracy as it is derived directly from the known interactions within the ligand-binding site. nih.gov The process involves analyzing the key interactions—such as hydrogen bonds, hydrophobic interactions, and ionic bonds—between the ligand (an analog of 1,4-dibenzhydrylpiperazine) and the amino acid residues of the target's active site.

These interactions are then translated into a 3D model composed of pharmacophoric features and, often, exclusion volumes that represent the space occupied by the receptor, preventing steric clashes. nih.gov Dynamic structure-based models can also be generated using molecular dynamics simulations, which account for the flexibility of the protein and ligand, providing a more comprehensive representation of the binding possibilities. biorxiv.org

Identification of Essential Pharmacophoric Features

Through both ligand- and structure-based modeling, several key pharmacophoric features have been identified as essential for the activity of 1,4-dibenzhydrylpiperazine analogs and related heterocyclic compounds. These features define the molecular recognition process between the compound and its biological target. nih.gov

The critical features typically include:

Hydrophobic (H) and Aromatic (AR) Features : The two benzhydryl groups are significant hydrophobic and aromatic regions, crucial for anchoring the molecule within the binding pocket of a target protein.

Hydrogen Bond Acceptors (HBA) : The nitrogen atoms within the central piperazine (B1678402) ring can act as hydrogen bond acceptors.

Hydrogen Bond Donors (HBD) : Modifications to the core structure could introduce hydrogen bond donor capabilities.

Positive Ionizable (PI) Features : The piperazine nitrogen atoms can be protonated, leading to positive charges that may form ionic interactions with negatively charged residues in the target protein. researchgate.net

The spatial relationship and distances between these features are critical for optimal binding and are a primary output of pharmacophore modeling.

| Feature Type | Description | Potential Role in 1,4-Dibenzhydrylpiperazine Analogs |

| Aromatic Ring (AR) | Aromatic ring systems capable of π-π stacking or other aromatic interactions. | Provided by the phenyl rings of the benzhydryl groups. |

| Hydrophobic (H) | Non-polar groups that form van der Waals interactions. | The entire benzhydryl moiety contributes significant hydrophobicity. |

| Hydrogen Bond Acceptor (HBA) | An atom capable of accepting a hydrogen bond. | The nitrogen atoms in the piperazine core. |

| Positive Ionizable (PI) | A group that can carry a positive charge at physiological pH. | The piperazine nitrogen atoms can be protonated. |

Validation and Refinement of Pharmacophore Models

A generated pharmacophore model must be rigorously validated to ensure it can accurately distinguish between active and inactive compounds. nih.gov Several methods are employed for this purpose.

Statistical Validation : For 3D-QSAR models, statistical metrics such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean squared deviation (RMSD) are calculated. nih.govresearchgate.net A high-quality model will have a high correlation coefficient and low RMSD. researchgate.net

Test Set Validation : The model's predictive power is tested using an external set of compounds (the test set) that were not used in its development. nih.gov

Receiver Operating Characteristic (ROC) Curve Analysis : This method assesses the model's ability to differentiate between a set of known active compounds and a large set of presumed inactive "decoy" compounds. nih.govmdpi.com The area under the ROC curve (AUC) is a measure of the model's quality.

| Validation Parameter | Description | Example Good Value |

| Correlation Coefficient (R²) | Measures the correlation between predicted and actual activity for the training set. | > 0.9 |

| Cross-Validated R² (Q²) | Measures the predictive power of the model using internal cross-validation. | > 0.8 |

| Root Mean Squared Deviation (RMSD) | Indicates the deviation between predicted and actual values. | Low value (e.g., < 2.5) |

| Enrichment Factor (EF) | Measures how well the model enriches the top fraction of a screened library with active compounds. | High value |

Rational Design and Synthesis of Novel 1,4-Dibenzhydrylpiperazine Derivatives

The insights gained from validated pharmacophore models provide a roadmap for the rational design and synthesis of new derivatives. mdpi.com This process aims to create novel compounds with improved potency, selectivity, or other desirable properties by modifying the core 1,4-dibenzhydrylpiperazine structure.

Scaffold Modification and Isosteric Replacements

Scaffold modification is a key strategy in drug design where the core structure of a molecule is altered to explore new chemical space while retaining the essential pharmacophoric features. nih.govresearchgate.net This can involve changing the central ring system or modifying the substituents attached to it.

Isosteric replacement is a specific type of scaffold modification where a functional group is replaced by another group with similar physical and chemical properties (a bioisostere). researchgate.net This is done to enhance the molecule's properties without drastically changing its interaction with the target.

For 1,4-dibenzhydrylpiperazine derivatives, rational design could involve:

Piperazine Ring Analogs : Replacing the piperazine ring with other heterocyclic systems (e.g., piperidine, morpholine) to alter the geometry and hydrogen bonding capacity of the core.

Benzhydryl Group Modifications : Introducing substituents (e.g., halogens, methoxy groups) onto the phenyl rings of the benzhydryl groups to modulate electronic properties and hydrophobic interactions.

Isosteric Replacement of Phenyl Rings : Replacing one or more of the phenyl rings with other aromatic heterocycles like pyridine or thiophene to introduce new interaction points and alter metabolic stability.

The synthesis of these new analogs often involves multi-step chemical reactions. For instance, the preparation of novel piperazine derivatives can be achieved through amination reactions or by building the heterocyclic ring from precursor molecules. nih.gov Each new compound is then synthesized and its biological activity evaluated, providing feedback to further refine the pharmacophore models and guide the next cycle of design.

Design Principles for Modulating Molecular Interactions

Key design strategies focus on several areas of the molecule:

Substitutions on the Benzhydryl Phenyl Rings: Altering the substituents on the phenyl rings of the benzhydryl groups is a primary strategy. Introducing electron-withdrawing or electron-donating groups can modify the electronic environment and impact interactions such as pi-pi stacking or cation-pi interactions with target residues. researchgate.net For instance, in one study of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the stereochemistry of the molecule played a crucial role, with S-(+) enantiomers showing significantly stronger analgesic activity than their R-(-) counterparts. nih.gov

Modification of the Piperazine Core: The piperazine ring itself is a critical determinant of activity. Its nitrogen atoms often act as key interaction points, forming hydrogen bonds or acting as a basic center that becomes protonated at physiological pH. nih.govresearchgate.net Replacing the piperazine with a different core, such as piperidine, can drastically alter binding affinity, potentially due to changes in protonation states or solvation energy. nih.gov

Nature of the N-1 Substituent: In analogs where only one nitrogen is substituted with a benzhydryl group, the substituent on the other nitrogen (N-1) is crucial. This position allows for the introduction of various groups to probe different binding pockets, enhance solubility, or improve pharmacokinetic properties. researchgate.net The length and nature of linkers attached to the piperazine core can also fine-tune receptor affinity. nih.gov

These principles are summarized in the table below, highlighting how structural changes can influence molecular interactions.

| Molecular Moiety | Modification Strategy | Potential Impact on Molecular Interaction |

| Benzhydryl Phenyl Rings | Addition of electron-withdrawing/donating groups | Modulates electronic properties, affecting pi-pi stacking and cation-pi interactions. |

| Benzhydryl Moiety | Alteration of stereochemistry (e.g., S vs. R enantiomers) | Can lead to significant differences in binding affinity and biological activity. nih.gov |

| Piperazine Core | Replacement with other heterocyclic rings (e.g., piperidine) | Changes basicity (pKa), protonation state at physiological pH, and solvation properties. nih.gov |

| Piperazine Nitrogens | Introduction of diverse substituents (alkyl, aryl, etc.) | Influences lipophilicity, metabolic stability, and allows for probing of different receptor pockets. researchgate.net |

Computational Approaches in SAR Studies

Computational chemistry has become an integral part of modern drug discovery, providing powerful tools to investigate SAR, predict biological activity, and rationalize experimental findings at the molecular level. For 1,4-dibenzhydrylpiperazine analogs, these in silico methods offer a cost-effective and rapid means to prioritize compounds for synthesis and testing. nih.gov

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein, as well as the strength of the interaction. unar.ac.id This method is instrumental in understanding how 1,4-dibenzhydrylpiperazine derivatives interact with their biological targets. researchgate.netfrontiersin.org

In a typical docking study, a 3D model of the target protein is used to define a binding site. The synthesized or virtual compounds are then placed into this site in various conformations, and a scoring function is used to estimate the binding affinity for each pose. mdpi.com For example, docking studies on benzhydryl piperazine hybrids have been used to elucidate binding modes within the active sites of protein kinases like CDK2/cyclin A2 and Akt1, identifying key amino acid interactions. researchgate.net Similarly, studies on other arylpiperazine derivatives have used docking to show that binding is often dominated by van der Waals forces within the receptor's ligand-binding pocket. frontiersin.org These studies help rationalize the observed biological activities and guide the design of new analogs with improved binding characteristics. frontiersin.orgmdpi.com

The following table illustrates the types of interactions that can be identified through molecular docking studies of piperazine derivatives.

| Interaction Type | Description | Key Residues Often Involved |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (e.g., O, N). | Aspartate, Glutamate, Serine, Threonine |

| Hydrophobic Interactions | Favorable interactions between nonpolar groups, driven by the exclusion of water. | Leucine, Isoleucine, Valine, Phenylalanine |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All amino acids in close proximity |

| Cation-Pi Interactions | Non-covalent interaction between a cation (e.g., protonated piperazine nitrogen) and the face of an electron-rich pi system. | Tyrosine, Phenylalanine, Tryptophan |

Virtual Screening for Identification of Novel Scaffolds

Virtual screening is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. tandfonline.commdpi.com This approach can be broadly categorized into structure-based and ligand-based methods.

Structure-Based Virtual Screening (SBVS): This method utilizes the 3D structure of the target protein. A library of compounds is docked into the active site, and molecules are ranked based on their predicted binding affinity. nih.gov This approach was successfully used to screen a database of 5 million compounds to identify a novel piperazine-based agonist for an insect juvenile hormone receptor. nih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be used. These techniques rely on the knowledge of known active molecules. mdpi.com One common LBVS method is shape-based screening, which identifies molecules from a database that have a similar 3D shape and chemical feature distribution to a known active compound. nih.gov Another approach involves pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for biological activity. mdpi.com

A strategy known as "scaffold hopping" can also be employed, where the core piperazine structure is replaced by other chemical moieties that maintain the key spatial arrangement of functional groups, potentially leading to novel compounds with improved properties. mdpi.com

Quantum Chemical Calculations for Electronic Effects on Activity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic properties of molecules, which are crucial for understanding their reactivity and interaction with biological targets. dntb.gov.uasuperfri.org These methods can calculate a range of molecular properties that influence biological activity.

Key properties analyzed include:

Molecular Geometry: DFT is used to determine the most stable 3D structure of the molecule. mdpi.com

Charge Distribution: Calculating the partial charges on each atom helps to identify electrostatic interaction sites. The molecular electrostatic potential (MEP) map visually represents the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

By comparing these calculated properties among a series of 1,4-dibenzhydrylpiperazine analogs, researchers can correlate specific electronic features with observed biological activity, thereby refining SAR models and guiding the design of more potent and selective compounds. dntb.gov.ua

In Vitro Mechanistic and Target Oriented Research of 1,4 Dibenzhydrylpiperazine Dihydrochloride

Molecular Target Identification and Validation

No information is available in the scientific literature regarding the molecular target identification and validation of 1,4-dibenzhydrylpiperazine (B141080) dihydrochloride (B599025).

Enzyme Inhibition Assays and Kinetic Characterization

There are no published studies detailing enzyme inhibition assays or the kinetic characterization of 1,4-dibenzhydrylpiperazine dihydrochloride.

No Kᵢ or IC₅₀ values for the inhibition of any enzyme by this compound have been reported in the available literature.

No data from enzyme kinetic studies, such as Michaelis-Menten or Lineweaver-Burk analyses, are available for this compound.

There are no reports on the structural characterization of any enzyme-inhibitor complexes involving this compound.

Receptor Binding Assays

No studies reporting the results of receptor binding assays for this compound have been found.

There is no data available from radioligand binding studies to determine the affinity or selectivity of this compound for any specific receptors.

Based on the current body of scientific and technical information, the in vitro mechanistic and target-oriented research profile of this compound remains uncharacterized. Future research would be necessary to elucidate its potential molecular targets, enzyme inhibitory activity, and receptor binding properties.

Optimization of Receptor Binding Assay Conditions

The characterization of a compound's interaction with specific receptors necessitates the fine-tuning of receptor binding assay conditions to ensure data accuracy and reproducibility. nih.govnih.gov Optimization is a critical step that involves systematically adjusting various parameters to achieve a robust signal-to-noise ratio and to accurately determine binding affinity (Kd) and receptor density (Bmax). nih.govnih.gov

Key parameters for optimization typically include incubation time, temperature, and the concentrations of the radioligand and receptor source (e.g., cell membrane preparations). nih.govresearchgate.net The goal is to reach a steady state where the association and dissociation of the ligand are balanced. researchgate.net For instance, a common approach involves incubating different concentrations of membrane protein and a specific radioligand, such as [3H]-flumazenil for benzodiazepine (B76468) receptors, over various time periods at a controlled temperature, often 30°C or room temperature. nih.govresearchgate.net

The separation of bound from unbound ligand is another crucial step, frequently accomplished through rapid filtration or centrifugation. nih.govsigmaaldrich.com To quantify non-specific binding (NSB), assays are run in the presence of a high concentration of an unlabeled ligand that saturates the target receptors. nih.gov Specific binding is then calculated by subtracting the NSB from the total binding observed. researchgate.net The ideal assay conditions minimize NSB while maximizing specific binding, ensuring that less than 10% of the total radioligand added is bound, which helps to avoid ligand depletion artifacts. nih.gov

The table below summarizes typical parameters that are optimized for radioligand receptor binding assays, based on established methodologies. nih.govresearchgate.net

| Parameter | Optimized Condition | Rationale |

| Incubation Time | 35 minutes | To ensure the binding reaction reaches equilibrium (steady state). nih.govresearchgate.net |

| Temperature | 30 °C (Room Temp) | Provides a stable environment for the binding interaction and is convenient. nih.govresearchgate.net |

| Buffer System | 50 mM Tris-HCl, pH 7.4 | Maintains a stable pH to ensure optimal protein (receptor) conformation. nih.govresearchgate.net |

| Receptor Conc. | 100-500 µg membrane protein | Sufficient receptor quantity for a detectable signal without causing ligand depletion. nih.gov |

| Ligand Separation | Centrifugation or Filtration | To efficiently and rapidly separate the receptor-ligand complexes from the unbound ligand. nih.govsigmaaldrich.com |

Cellular Mechanisms of Action Studies

Investigation of Anti-Proliferative Activity in Cellular Models

The piperazine (B1678402) framework is a recognized scaffold in the development of agents with anti-proliferative properties. researchgate.net Derivatives of 1-benzhydrylpiperazine (B193184) have demonstrated notable growth inhibitory effects in various human cancer cell lines. researchgate.netnih.gov The anti-proliferative activity of these compounds is commonly evaluated using colorimetric methods like the MTT assay, which measures cellular metabolic activity as an indicator of cell viability. nih.gov

Research has shown that modifications to the piperazine structure can yield compounds with significant cytotoxic activity against a panel of human cancer cell lines. nih.govresearchgate.net Studies have explored the effects of these derivatives on cell lines originating from different tissues, including breast carcinoma (MCF-7), hepatocellular carcinoma (HepG-2), cervix carcinoma (HeLa), and colon carcinoma (HT-29). researchgate.netnih.gov Certain compounds within this class have exhibited potent growth inhibition across all tested cell lines, highlighting the potential of the 1-benzhydrylpiperazine core structure as a basis for developing novel anti-cancer agents. nih.gov

The table below presents example data on the growth inhibitory activity of representative 1-benzhydrylpiperazine derivatives against various cancer cell lines.

| Compound Derivative | MCF-7 (Breast) | HepG-2 (Liver) | HeLa (Cervix) | HT-29 (Colon) |

| Compound A | 41.11% | 47.76% | 47.69% | 43.64% |

| Compound B | 18.3 µM (GI50) | 17.2 µM (GI50) | 18.8 µM (GI50) | Not Reported |

| Compound C | 5.2 µM (IC50) | Not Reported | 3.6 µM (IC50) | Not Reported |

Note: Data represents findings for different derivatives from various studies and is for illustrative purposes. Values are presented as percent inhibition or as GI50/IC50 (concentration for 50% growth inhibition). researchgate.netmdpi.com

Modulation of Intracellular Pathways (e.g., Reactive Oxygen Species, Mitochondrial Damage, GPX4 expression)

The anti-proliferative effects of chemical compounds are often underpinned by their ability to modulate critical intracellular pathways that govern cell survival and death. Key areas of investigation include the induction of reactive oxygen species (ROS), subsequent mitochondrial damage, and the regulation of enzymes involved in oxidative stress responses, such as Glutathione Peroxidase 4 (GPX4).

Reactive Oxygen Species (ROS): ROS are radical and non-radical oxygen species, including hydrogen peroxide (H₂O₂) and superoxide (B77818) anion (O₂⁻), generated during cellular metabolism. medchemexpress.com While ROS serve essential signaling functions at physiological levels, excessive production leads to oxidative stress, causing damage to DNA, proteins, and lipids. nih.govnih.gov Many anti-cancer agents function by increasing cellular ROS levels beyond a tolerable threshold, thereby triggering cell death. nih.gov

Mitochondrial Damage: Mitochondria are central to cellular energy production and are a primary site of endogenous ROS generation. nih.gov Drug-induced mitochondrial toxicity can compromise the function of the electron transport chain, leading to reduced ATP production and further increases in ROS. nih.govnih.gov This can initiate apoptosis through the opening of the mitochondrial permeability transition pore and the release of pro-apoptotic factors like cytochrome c. nih.gov

GPX4 Expression: GPX4 is a crucial enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides to non-toxic lipid alcohols, playing a central role in preventing a specific type of iron-dependent cell death called ferroptosis. nih.govnih.gov Inhibition of GPX4 activity or expression leads to the accumulation of lipid peroxides, a key event that executes ferroptotic cell death. nih.govresearchgate.net Consequently, targeting the GPX4 pathway has emerged as a therapeutic strategy in cancer research, as some cancer cells show high sensitivity to GPX4 inhibitors like RSL3. researchgate.netresearchgate.net